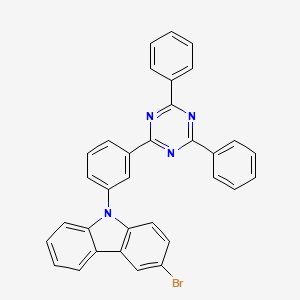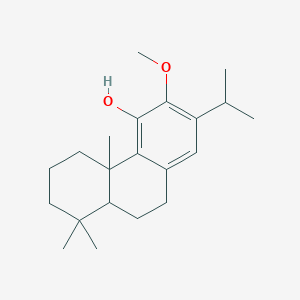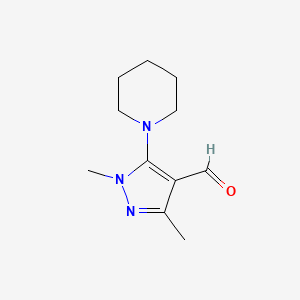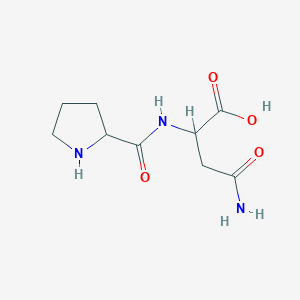
3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes a carbazole core substituted with a bromo group and a triazinylphenyl moiety. The presence of these functional groups imparts specific electronic properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors.
Bromination: The carbazole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the desired position.
Coupling Reaction: The final step involves the coupling of the brominated carbazole with 4,6-diphenyl-1,3,5-triazine. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, where the triazinylphenyl moiety is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromo group in 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbazole core or the triazinylphenyl moiety.
Coupling Reactions: It can also undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromo group.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential biological activities, including anticancer and antimicrobial properties.
Industry
In the industrial sector, 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is primarily used in the production of OLEDs. Its ability to emit light efficiently makes it a key component in the development of high-performance display and lighting technologies.
作用機序
The mechanism by which this compound exerts its effects is primarily related to its electronic structure. The carbazole core and the triazinylphenyl moiety interact to create a system with specific photophysical properties. These interactions facilitate processes such as thermally activated delayed fluorescence (TADF), which is crucial for its application in OLEDs. The molecular targets and pathways involved include the manipulation of excited states and charge transfer processes.
類似化合物との比較
Similar Compounds
3-Bromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: A similar compound with slight variations in the substitution pattern.
3-(9,9′-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Another derivative used in OLEDs with enhanced properties.
Uniqueness
The uniqueness of 3-Bromo-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole lies in its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly effective in applications requiring precise control over photophysical behavior, such as in high-efficiency OLEDs.
特性
分子式 |
C33H21BrN4 |
|---|---|
分子量 |
553.4 g/mol |
IUPAC名 |
3-bromo-9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C33H21BrN4/c34-25-18-19-30-28(21-25)27-16-7-8-17-29(27)38(30)26-15-9-14-24(20-26)33-36-31(22-10-3-1-4-11-22)35-32(37-33)23-12-5-2-6-13-23/h1-21H |
InChIキー |
VKGKRBLWDUGNGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)



![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)

![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)

![2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-](/img/structure/B12109548.png)
